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An In-depth Technical Guide to the Reactivity Profiles of 2,3-Unsaturated Pyranosides

Introduction

Unsaturated monosaccharides are powerful and versatile intermediates in modern organic
synthesis, providing access to a diverse array of glycoside derivatives, complex
oligosaccharides, and enantiomerically pure non-carbohydrate products.[1] Among these,
pyranoid ring systems featuring an endocyclic double bond between the C-2 and C-3 positions
(2,3-enopyranosides) are of paramount importance. These structures, formally 2,3-dideoxy-
hex-2-enopyranosides, are not only found in bioactive natural products like the antibiotic
Blasticidin S but also serve as pivotal synthons for extensive chemical derivatization.[2][3]

The synthetic utility of these molecules stems from the unique reactivity of the C2-C3 olefinic
bond, which is electronically influenced by the adjacent ring oxygen and allylic substituents.
This guide provides a comprehensive exploration of the synthesis and reactivity of 2,3-
unsaturated pyranosides, with a focus on the mechanistic principles that govern their
transformations. We will delve into their preparation via the Ferrier rearrangement and
subsequently analyze their participation in electrophilic additions, cycloadditions, and
glycosylation reactions, offering field-proven insights for researchers, scientists, and drug
development professionals.
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Synthesis: The Ferrier Rearrangement

The most prevalent and efficient method for synthesizing 2,3-unsaturated pyranosides is the
Ferrier rearrangement, an allylic rearrangement of glycals (1,2-unsaturated sugars).[4]
Discovered by Robert J. Ferrier, this reaction involves the Lewis acid-catalyzed displacement of
a substituent at the C-3 position of a glycal, followed by the attack of a nucleophile at the
anomeric carbon (C-1).[5][6]

Reaction Mechanism

The reaction is initiated by a Lewis acid, which coordinates to and facilitates the departure of
the leaving group (typically an acyloxy group) at the allylic C-3 position. This generates a
delocalized allylic oxocarbenium ion, often called the Ferrier cation.[5][7] This intermediate is
then intercepted by a nucleophile (e.g., an alcohol, thiol, or carbon nucleophile) at the anomeric
center, yielding the 2,3-unsaturated glycoside.[8] The reaction generally exhibits a preference
for the formation of the a-anomer, a stereoselectivity influenced by the conformation of the
pyranose ring and the nature of the catalyst and nucleophile.[7][8]
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Caption: Mechanism of the Type | Ferrier Rearrangement.

Catalysts and Scope

A wide range of Lewis acids can promote the Ferrier rearrangement. While classic promoters
include boron trifluoride etherate (BFs-Et20) and tin(IV) chloride (SnClas), milder and more
selective catalysts have been developed to improve yields and handle sensitive substrates.[5]
[7] These include triflates of various metals such as ytterbium (Yb(OTf)s3), copper (Cu(OTf)2),
and gadolinium (Gd(OTf)3).[9][10] The choice of catalyst is critical, as it can influence reaction
rates and stereochemical outcomes.

The scope of nucleophiles is broad, enabling the synthesis of a variety of glycoside classes:
e O-Glycosides: Alcohols and phenols are common nucleophiles.[11]

o C-Glycosides: Carbon-based nucleophiles like silanes (e.qg., triethylsilane) or silyl enol ethers
can be used.[5]

» N-Glycosides and S-Glycosides: Nitrogen and sulfur nucleophiles also participate effectively.
[10]

Catalyst Nucleophile Type Typical Selectivity Reference

BFs-Et20 0o,C Good a-selectivity [71[11]
High a-selectivity

SnCla 0] [5]
(86:14 a:p)
Good a-selectivity (7:1

InCls 0] [5]
a:B)

Yb(OTf)3 0,S High a-selectivity [7]

Cu(OTf)2 0O,S,N,C Excellent a-selectivity [3][10]

Gd(OTf)s O,S,N,C High a-selectivity [9][10]
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Table 1: Common Lewis Acid Catalysts for the Ferrier Rearrangement and Their General
Performance.

Reactivity Profiles of the 2,3-Double Bond

The electron-rich enol ether-like double bond in 2,3-unsaturated pyranosides is the focal point
of their reactivity, making them susceptible to attack by electrophiles and participation in
pericyclic reactions.[1] This functionality allows for diverse and stereocontrolled derivatization at
the C-2 and C-3 positions.[3]

Electrophilic Additions

The double bond readily undergoes addition reactions with a range of electrophilic reagents.
Protonation, for instance, can lead to the formation of an oxocarbenium ion, which can be
trapped by nucleophiles.[1] A synthetically valuable application is the addition of halogens or
halo-etherification/amidation.

For example, the reaction of a glycal with an alcohol and N-iodosuccinimide (NIS) does not
cause a Ferrier rearrangement but instead leads to the formation of 2-deoxy-2-iodo glycosides.
[12] This pathway proceeds via an iodonium ion intermediate, which is then opened by the
nucleophilic attack of the alcohol at the anomeric center.

Nucleophile (Nu~)

Electrophile (E*)

2,3-Unsaturated +E* Cyclic Intermediate + Nu~ C2, C3-Functionalized
Pyranoside (e.g., lodonium ion) Product

Click to download full resolution via product page

Caption: General workflow for electrophilic addition reactions.
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This reactivity has been exploited for the synthesis of 2-deoxy-2-amino sugars and other
valuable derivatives.[13] The stereochemical outcome of the addition is often highly controlled,
dictated by the steric and electronic properties of the starting material and reagents.

Conjugate and Radical Additions

When the pyranoside ring contains an electron-withdrawing group in conjugation with the
double bond (e.g., a 4-keto group), the system can act as a Michael acceptor.[14] This allows
for 1,4-conjugate addition of nucleophiles, providing a route to functionalize the C-2 position.[4]
[15] The facial selectivity of this addition can be influenced by substituents on the pyranoside
ring.[15]

More recently, catalytic radical reactions have emerged as a powerful and sustainable method
for functionalizing unsaturated sugars.[1] These methods often rely on generating a radical
species that adds to the double bond. For example, photoredox or electrocatalytic methods
have been used for the direct trifluoromethylation of glycals, which proceeds via the addition of
a CFs radical to the double bond.[1]

Cycloaddition Reactions

The double bond of 2,3-unsaturated pyranosides can participate as a 21t component in
cycloaddition reactions, offering a powerful strategy for constructing complex, fused-ring
systems with high stereocontrol.[16]

o [4+2] Cycloadditions (Diels-Alder Reactions): These systems can act as dienophiles,
reacting with dienes to form annulated pyranosides.[17][18] High pressure and the use of
Lewis acid catalysts can enhance both the rate and stereoselectivity of these
transformations.[17]

» [3+2] Dipolar Cycloadditions: The reaction with 1,3-dipoles, such as nitrile oxides or nitrones,
is a valuable method for synthesizing nitrogen-containing heterocyclic structures fused to the
carbohydrate scaffold.[17][19] These reactions are often highly regioselective and
stereoselective.
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Caption: Schematic of a [4+2] cycloaddition reaction.

The facial selectivity of cycloadditions is a critical aspect, often controlled by the substituents on
the pyranose ring, which direct the incoming diene or dipole to one face of the molecule.[16]

Application as Glycosyl Donors

Beyond the functionalization of the double bond, 2,3-unsaturated pyranosides are valuable as
glycosyl donors for the stereoselective synthesis of 2-deoxy-a-glycosides.[20][21] This
transformation is distinct from the Ferrier rearrangement. In this context, an activating agent
promotes the departure of a leaving group at the anomeric center (e.g., an O-allyl group), and
the incoming nucleophile attacks C-1, leaving the 2,3-double bond intact.

A notable protocol involves the use of 2,3-unsaturated allyl glycosides as donors in the
presence of N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid.[20][21] This
method is effective for a wide range of alcohol acceptors and is tolerant of sensitive functional
groups, providing exclusively the a-anomers.[21]

Experimental Protocols
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Protocol: Synthesis of a 2,3-Unsaturated O-Glycoside
via Ferrier Rearrangement

This protocol describes a typical procedure for the reaction of a protected glycal with an alcohol
nucleophile catalyzed by copper(ll) triflate.[10]

Materials:

e 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

 Alcohol nucleophile (e.g., dodecanol) (1.2 eq)
o Copper(ll) triflate (Cu(OTf)2) (10 mol%)

¢ Anhydrous Dichloromethane (DCM)

Procedure:

To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and dodecanol (1.2 eq) in anhydrous
DCM at room temperature, add Cu(OTf)z2 (0.1 eq).

« Stir the reaction mixture at room temperature and monitor its progress by Thin Layer
Chromatography (TLC).

e Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous
solution of sodium bicarbonate.

o Extract the mixture with DCM (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to afford the desired 4,6-di-O-acetyl-2,3-dideoxy-a-D-erythro-hex-2-
enopyranoside.

Expected Yield: Typically >85%. The reaction is highly a-selective.
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Protocol: Synthesis of a 2-Deoxy-2-iodoglycoside via
Electrophilic Addition

This protocol describes the iodoglycosylation of a protected glucal.[12]
Materials:

e 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

 Alcohol nucleophile (e.g., methanol) (2.0 eq)

¢ N-lodosuccinimide (NIS) (1.2 eq)

e Anhydrous Dichloromethane (DCM)

Procedure:

 Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous DCM.
¢ Add the alcohol nucleophile (2.0 eq) to the solution.

» Cool the mixture to 0 °C in an ice bath.

e Add NIS (1.2 eq) portion-wise to the stirred solution.

» Allow the reaction to warm to room temperature and stir until the starting material is
consumed (monitor by TLC).

 Dilute the reaction mixture with DCM and wash sequentially with a 10% aqueous solution of
sodium thiosulfate and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the resulting residue by flash column chromatography to yield the 2-deoxy-2-
iodoglycoside product as a mixture of anomers.

Conclusion
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The 2,3-double bond in pyranoside rings imparts a rich and versatile reactivity profile that has
been extensively leveraged in synthetic chemistry. The Ferrier rearrangement provides a
reliable and high-yielding entry point to these valuable intermediates from readily available
glycals. The subsequent functionalization of the olefin through electrophilic, conjugate, or
radical additions, as well as cycloaddition reactions, enables the stereocontrolled synthesis of a
vast range of complex carbohydrate structures. Furthermore, their application as glycosyl
donors highlights their multifaceted utility. For researchers in drug discovery and development,
a thorough understanding of these reactivity patterns is crucial for the rational design and
synthesis of novel carbohydrate-based therapeutics and biological probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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